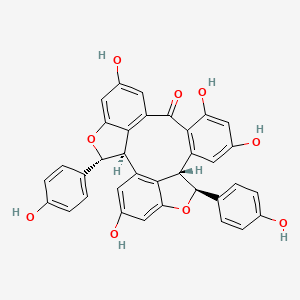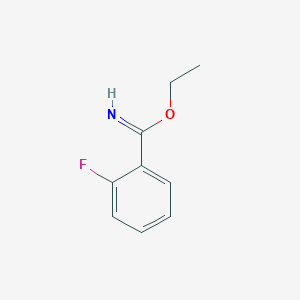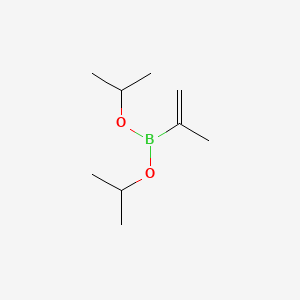
Diisopropyl prop-1-en-2-ylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl prop-1-en-2-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronate group attached to a prop-1-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl prop-1-en-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of prop-1-en-2-ylboronic acid with diisopropyl borate under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl prop-1-en-2-ylboronate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.
Substitution: The boronate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.
Wissenschaftliche Forschungsanwendungen
Diisopropyl prop-1-en-2-ylboronate has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron compounds, including this compound, as potential agents.
Industry: The compound is employed in the production of advanced materials and polymers, benefiting from its reactivity and stability.
Wirkmechanismus
The mechanism by which diisopropyl prop-1-en-2-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. In chemical reactions, the boronate group can act as a nucleophile or electrophile, facilitating the formation or breaking of bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopropyl borate
- Diisopropyl borane
- Prop-1-en-2-ylboronic acid
Uniqueness
Diisopropyl prop-1-en-2-ylboronate stands out due to its specific combination of the prop-1-en-2-yl moiety and boronate group. This unique structure imparts distinct reactivity and stability, making it a valuable tool in synthetic chemistry and various research applications. Compared to similar compounds, it offers a balance of reactivity and ease of handling, which is advantageous in both laboratory and industrial settings.
Eigenschaften
Molekularformel |
C9H19BO2 |
|---|---|
Molekulargewicht |
170.06 g/mol |
IUPAC-Name |
di(propan-2-yloxy)-prop-1-en-2-ylborane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3 |
InChI-Schlüssel |
WBPZKVQQBYZRDA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)


![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
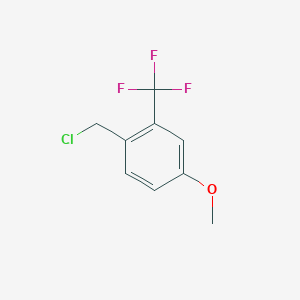
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
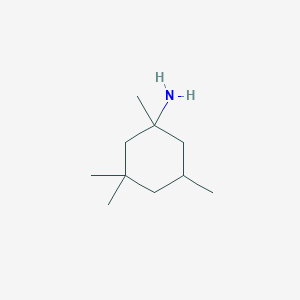
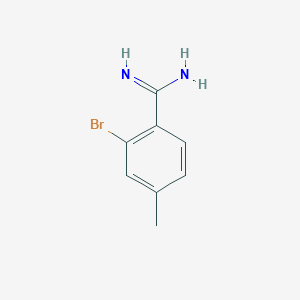
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
